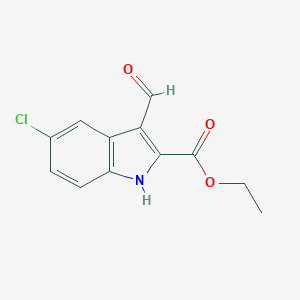

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJQTSYYPLBOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402973 | |

| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43142-76-3 | |

| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physical and spectral characteristics, a detailed experimental protocol for its synthesis, and a visualization of its synthetic pathway.

Core Chemical Properties

This compound is a substituted indole derivative. The presence of the chloro, formyl, and ethyl carboxylate groups on the indole scaffold imparts specific reactivity and physical properties to the molecule. It is often used as a building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which have been investigated as potential EGFR inhibitors[1].

Data Presentation: A Summary of Quantitative Data

Comprehensive experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide context from its precursor, ethyl 5-chloro-1H-indole-2-carboxylate.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3][4] |

| Molecular Weight | 251.67 g/mol | [2][3][4] |

| CAS Number | 43142-76-3 | [2][3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage Temperature | -20°C | [3][4] |

Table 2: Spectroscopic Data

| Spectrum Type | Data for this compound | Data for Precursor (Ethyl 5-chloro-1H-indole-2-carboxylate) |

| ¹H NMR | Data not explicitly available. A spectrum for the corresponding carboxylic acid is noted to be available through a subscription service. | A ¹H NMR spectrum in CDCl₃ (400 MHz) is available.[5] |

| ¹³C NMR | Data not available | Data not explicitly available |

| IR Spectroscopy | Data not available | Data not explicitly available |

| Mass Spectrometry | Data not available | Mass spectrometry data is available.[6] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate.[1] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

Reaction Principle: The reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7][8] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.

Detailed Methodology (Representative Protocol):

-

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate to produce the title compound.

Caption: Synthetic route to the title compound.

Logical Relationship of the Vilsmeier-Haack Reaction

This diagram outlines the key steps and intermediates in the Vilsmeier-Haack reaction mechanism for the formylation of an indole.

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

A Technical Guide to Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS: 43142-76-3): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a validated synthetic protocol, and outlines its application in the development of targeted cancer therapeutics. Particular focus is given to its role as a precursor to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways, which are critical in various malignancies. Detailed experimental protocols for the utilization of this intermediate in further synthetic transformations are provided, along with visualizations of the relevant biological pathways to contextualize its significance in drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as this compound, are of particular interest due to their versatile reactivity, allowing for the construction of complex molecular architectures with diverse biological activities. The presence of the chloro, formyl, and ethyl carboxylate groups on the indole ring provides multiple reaction sites for further chemical modifications. This guide focuses on the synthesis, properties, and, most importantly, the application of this compound as a pivotal intermediate in the generation of targeted therapies for cancer.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 43142-76-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Storage Temperature | -20°C or 2-8°C under an inert atmosphere | [1] |

| SMILES | CCOC(=O)C1=C(C=O)C2=C(N1)C=C(Cl)C=C2 | |

| InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-7-5-8(13)3-4-9(7)14-11(10)6-15/h3-6,14H,2H2,1H3 |

Synthesis

The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

General Reaction Scheme: Vilsmeier-Haack Formylation

The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich indole ring, leading to the introduction of a formyl group.

Caption: Vilsmeier-Haack formylation of the indole precursor.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the principles of the Vilsmeier-Haack reaction as applied to indole substrates. Exact conditions may require optimization.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Applications in Drug Discovery: Synthesis of EGFR and BRAF Inhibitors

This compound is a valuable starting material for the synthesis of complex molecules targeting key signaling pathways in cancer, such as the EGFR and BRAF pathways. The formyl group at the 3-position is particularly amenable to transformations like reductive amination and Wittig reactions to introduce diverse side chains, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.

Synthesis of Novel Indole-2-carboxamides as EGFR/BRAF Inhibitors

A recent study demonstrated the use of this compound in the synthesis of a series of novel indole-2-carboxamides with potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF. The general synthetic workflow is outlined below.

Caption: Synthetic workflow for indole-2-carboxamide inhibitors.

Detailed Experimental Protocols

Step 1: Reductive Amination This protocol describes the reaction of this compound with various amines followed by reduction to form secondary amine derivatives.

Materials:

-

This compound (1)

-

Primary or secondary amine (e.g., phenethylamine derivatives)

-

Sodium borohydride (NaBH₄)

-

Ethanol

Procedure:

-

To a solution of this compound (1) in ethanol, add the desired amine.

-

Reflux the mixture for a specified time to form the intermediate imine.

-

Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Step 2: Saponification This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate derivative

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

Procedure:

-

Dissolve the ester derivative in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the carboxylic acid product.

Step 3: Amide Coupling This protocol describes the formation of the final indole-2-carboxamide derivatives.

Materials:

-

5-Chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylic acid

-

Desired amine

-

Amide coupling reagent (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DCM

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF or DCM, add the coupling reagents (HATU, HOBt, EDC) and the base (DIPEA).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the desired amine and stir the reaction at room temperature overnight.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify the final product by chromatography or recrystallization.

Biological Context: Targeting Cancer Signaling Pathways

The synthesized indole-2-carboxamide derivatives have shown potent inhibitory activity against key proteins in cancer cell signaling: EGFR and BRAF. Understanding these pathways is crucial for appreciating the therapeutic potential of these compounds.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are critical for cell proliferation, survival, and migration.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[3]

Caption: Simplified EGFR signaling pathway.

The BRAF Signaling Pathway

BRAF is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway.[5] It is activated by Ras and, in turn, activates MEK.[6] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[5] These mutations lead to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation.[6]

Caption: Simplified BRAF signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of biologically active molecules, particularly in the field of oncology. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The successful development of potent EGFR and BRAF inhibitors from this core structure underscores its importance in modern drug discovery and highlights the potential for the creation of novel therapeutics targeting critical cancer signaling pathways. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Molecular Weight of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise molecular weight is a fundamental parameter for compound characterization, reaction stoichiometry, and analytical method development.

Molecular Structure and Formula

This compound is a substituted indole derivative. Its chemical structure consists of a bicyclic indole core, with a chlorine atom at the 5-position, a formyl group at the 3-position, and an ethyl carboxylate group at the 2-position. The established molecular formula for this compound is C12H10ClNO3[1].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Quantitative Data Summary

The table below summarizes the elemental composition and the calculation of the molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453[2] | 35.453 |

| Nitrogen | N | 1 | 14.007[3][4] | 14.007 |

| Oxygen | O | 3 | 15.999[5][6] | 47.997 |

| Total | 251.669 |

The calculated molecular weight is 251.669 amu . Commercially available sources confirm the molecular weight to be approximately 251.67[1].

Experimental Protocols

The determination of the molecular weight of a novel or synthesized compound like this compound typically involves the following key experimental techniques:

1. Mass Spectrometry (MS):

-

Objective: To determine the mass-to-charge ratio (m/z) of the ionized molecule, which provides the most accurate molecular weight.

-

Methodology:

-

A small sample of the compound is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M]+ or [M+H]+) provides the molecular weight.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the molecule, which confirms the molecular formula.

-

Methodology:

-

The compound is dissolved in a suitable deuterated solvent.

-

The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.

-

The absorption of energy by the atomic nuclei (e.g., ¹H, ¹³C) is detected and plotted as a spectrum.

-

Analysis of the chemical shifts, integration, and coupling patterns confirms the number and connectivity of atoms, thus validating the molecular formula used for the molecular weight calculation.

-

3. Elemental Analysis:

-

Objective: To determine the percentage composition of each element in the compound.

-

Methodology:

-

A precisely weighed sample of the compound is combusted in a controlled environment.

-

The resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured.

-

The percentage of each element is calculated and compared with the theoretical percentages derived from the proposed molecular formula.

-

Logical Relationship of Compound Data

The following diagram illustrates the logical workflow for characterizing a chemical compound, starting from its name and leading to the confirmed molecular weight.

Caption: Workflow for determining the molecular weight of a chemical compound.

References

An In-depth Technical Guide on the Structure and Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the compound's properties, a robust synthesis protocol, and a visual representation of the synthetic pathway.

Chemical Structure and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. Key functional groups include a chloro substituent at the 5-position, an ethyl carboxylate group at the 2-position, and a formyl group at the 3-position of the indole ring.

Chemical Structure:

Caption: Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate.

Experimental Protocol

This protocol is based on the general procedure for the Vilsmeier-Haack formylation of indoles.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. To the stirred solution, add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a designated period (e.g., 30 minutes), then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it can be vigorous.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Expected Characterization Data:

-

¹H NMR: Expect characteristic signals for the formyl proton (around 10.0 ppm), the aromatic protons on the indole ring, and the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).

-

¹³C NMR: Expect signals for the formyl carbon (around 185 ppm), the ester carbonyl carbon, and the aromatic carbons of the indole ring.

-

IR Spectroscopy: Expect characteristic absorption bands for the N-H stretch, C=O stretches of the aldehyde and ester, and C-Cl stretch.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

This guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and further applications of this versatile compound.

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document combines reported data for structurally related compounds with established principles of organic chemistry to offer a predictive and practical resource.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are inferred from analyses of similar indole derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | CHO |

| ~9.0 | Broad Singlet | 1H | NH |

| ~8.3 | Doublet | 1H | Ar-H (C4-H) |

| ~7.8 | Doublet | 1H | Ar-H (C6-H) |

| ~7.4 | Doublet of Doublets | 1H | Ar-H (C7-H) |

| 4.45 | Quartet | 2H | OCH₂CH₃ |

| 1.45 | Triplet | 3H | OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | CHO |

| ~162 | C=O (ester) |

| ~138 | C (aromatic) |

| ~135 | C (aromatic) |

| ~128 | C (aromatic) |

| ~126 | C (aromatic) |

| ~125 | C (aromatic) |

| ~120 | C (aromatic) |

| ~118 | C (aromatic) |

| ~112 | C (aromatic) |

| ~62 | OCH₂CH₃ |

| ~14 | OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch |

| ~2900-3000 | C-H Stretch (aliphatic) |

| ~1710 | C=O Stretch (ester) |

| ~1680 | C=O Stretch (aldehyde) |

| ~1600, ~1450 | C=C Stretch (aromatic) |

| ~1250 | C-O Stretch (ester) |

| ~800 | C-Cl Stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 251/253 | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 222/224 | [M-CHO]⁺ |

| 206/208 | [M-OEt]⁺ |

| 178/180 | [M-CO₂Et]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following section outlines a plausible synthetic route and characterization workflow for this compound based on established organic synthesis methodologies.

Synthesis of this compound

A common method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve ethyl 5-chloro-1H-indole-2-carboxylate in DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the chemical structure, including the presence and position of the formyl group and the ethyl ester.

-

Infrared (IR) Spectroscopy: An IR spectrum will be obtained to identify the key functional groups, such as the N-H, C=O (aldehyde and ester), and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the elemental composition.

-

Melting Point Analysis: The melting point of the purified solid will be determined to assess its purity.

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and characterization workflow for the target compound.

This guide provides a foundational understanding for researchers interested in this compound. Experimental validation of the predicted data and optimization of the proposed synthetic protocol are recommended for practical applications.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, the data presented herein is a prediction based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on the known spectrum of ethyl 5-chloro-1H-indole-2-carboxylate and the anticipated electronic effects of the C3-formyl substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.1 - 10.3 | s | - | 1H | CHO |

| ~9.0 - 9.5 | br s | - | 1H | N-H |

| ~7.8 - 7.9 | d | ~2.0 | 1H | H-4 |

| ~7.4 - 7.5 | dd | ~8.8, 2.0 | 1H | H-6 |

| ~7.3 - 7.4 | d | ~8.8 | 1H | H-7 |

| ~4.4 - 4.5 | q | ~7.1 | 2H | O-CH₂ |

| ~1.4 - 1.5 | t | ~7.1 | 3H | CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for initial characterization. If the compound has limited solubility or if exchangeable protons (like the N-H) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected proton signals.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

The following diagrams illustrate the molecular structure with predicted proton assignments and a general workflow for NMR analysis.

Caption: Molecular structure and predicted ¹H NMR assignments.

Caption: General workflow for ¹H NMR spectroscopy.

The Multifaceted Biological Activities of Substituted Indole-2-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, substituted indole-2-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the fields of oncology, virology, microbiology, and neuropharmacology. Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to target various cellular processes and signaling pathways. This technical guide provides an in-depth overview of the biological activities of substituted indole-2-carboxylates, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms through signaling pathway diagrams.

Anticancer Activity

Substituted indole-2-carboxylates have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various substituted indole-2-carboxylate derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6e | methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2 | 10.11 ± 1.04 | Etoposide | 15.23 ± 1.12 |

| A549 | 3.78 ± 0.58 | Etoposide | 28.14 ± 2.15 | ||

| MCF7 | 12.56 ± 1.21 | Etoposide | 20.17 ± 1.53 | ||

| 9l | methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2 | 24.08 ± 1.76 | Etoposide | 15.23 ± 1.12 |

| A549 | 10.27 ± 1.13 | Etoposide | 28.14 ± 2.15 | ||

| MCF7 | 15.42 ± 1.32 | Etoposide | 20.17 ± 1.53 | ||

| 8a | N-adamantan-1-yl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 2.34 | - | - |

| 8c | N-(4-fluorobenzyl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 9.06 | - | - |

| 8f | N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 5.48 | - | - |

| 6i | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |

| 6v | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 |

| C11 | 1H-indole-2-carboxylic acid derivative | Bel-7402 (Liver Cancer) | - | - | - |

| SMMC-7721 (Liver Cancer) | - | - | - | ||

| SNU-387 (Liver Cancer) | - | - | - | ||

| Hep G2 (Liver Cancer) | - | - | - | ||

| Hep 3B (Liver Cancer) | - | - | - | ||

| 5e | 5-chloro-N-(2-(4-chlorophenyl)ethyl)-3-methyl-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |

| MCF-7 (Breast) | - | Doxorubicin | - | ||

| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||

| HT-29 (Colon) | - | Doxorubicin | - | ||

| 5h | 5-bromo-N-(2-(4-chlorophenyl)ethyl)-3-methyl-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |

| MCF-7 (Breast) | - | Doxorubicin | - | ||

| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||

| HT-29 (Colon) | - | Doxorubicin | - | ||

| 5k | N-(2-(4-chlorophenyl)ethyl)-3-methyl-5-nitro-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |

| MCF-7 (Breast) | - | Doxorubicin | - | ||

| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||

| HT-29 (Colon) | - | Doxorubicin | - |

Note: Some IC50 values were not explicitly provided in the source material but the compounds were highlighted as potent.[3][4][5]

Experimental Protocols: Anticancer Assays

A comprehensive evaluation of the anticancer potential of substituted indole-2-carboxylates involves a series of in vitro assays.[6]

1. Cytotoxicity Assay (MTT Assay) [6][7]

-

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells (e.g., HepG2, A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indole-2-carboxylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide, Doxorubicin).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

2. Reactive Oxygen Species (ROS) Generation Assay [2]

-

Principle: This assay quantifies the intracellular production of ROS using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed cancer cells in a 96-well black plate.

-

Treat the cells with the test compounds for a specified period.

-

Wash the cells with PBS and then incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

3. Western Blot Analysis for Apoptosis Markers (e.g., PARP Cleavage) [2]

-

Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

-

Procedure:

-

Treat cancer cells with the indole-2-carboxylate derivatives.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PARP.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a cleaved PARP fragment indicates apoptosis.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of substituted indole-2-carboxylates are often mediated through the modulation of critical signaling pathways.

Caption: Anticancer mechanisms of indole-2-carboxylates.

Antiviral Activity

Several substituted indole-2-carboxylate derivatives have been identified as potent inhibitors of various viruses, including influenza virus, Coxsackie B3 virus, and Human Immunodeficiency Virus (HIV).[8][9][10]

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50/IC50.

| Compound ID | Virus | Assay | IC50 (µM) | SI (CC50/IC50) | Reference Compound |

| 8f | Coxsackie B3 virus (Cox B3) | CPE | - | 17.1 | Ribavirin |

| 14f | Influenza A | CPE | 7.53 | 12.1 | Oseltamivir |

| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | >32 | - |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | >384.6 | - |

Note: Some IC50 values were not explicitly provided in the source material but the compounds were highlighted as potent.[8][10]

Experimental Protocols: Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay [8]

-

Principle: This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.

-

Procedure:

-

Seed host cells (e.g., MDCK for influenza, Vero for Cox B3) in a 96-well plate.

-

Incubate the cells with serial dilutions of the test compounds for a short period.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells.

-

Assess cell viability using a method like the MTT assay.

-

The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

2. HIV-1 Integrase Strand Transfer Assay [9][10]

-

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Recombinant HIV-1 integrase enzyme is incubated with a donor DNA substrate (representing the viral DNA) and a target DNA substrate (representing the host DNA) in the presence of divalent cations (e.g., Mg²⁺).

-

The reaction is initiated and allowed to proceed for a set time.

-

The amount of strand transfer product is quantified, often using an ELISA-based method.

-

The IC50 is the concentration of the compound that inhibits 50% of the integrase activity.

-

Signaling Pathways in Antiviral Activity

The antiviral mechanism of some indole-2-carboxylates involves the inhibition of key viral enzymes.

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylates.

Antimicrobial Activity

Substituted indole-2-carboxylates have also been investigated for their activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][11]

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 25 | M. tuberculosis | 0.0039 - 0.625 | - | - |

| 26 | M. tuberculosis | 0.0039 - 0.625 | - | - |

| 1 | C. albicans | 32 | - | - |

| 6 | C. albicans | 32 | - | - |

| 2 | E. faecalis | 8 | - | - |

| 2 | C. albicans | 8 | - | - |

Note: The specific substitution patterns for compounds 1, 2, 6, 25, and 26 were detailed in their respective source articles.[12][13]

Experimental Protocols: Antimicrobial Assays

1. Broth Microdilution Method for MIC Determination [1][11]

-

Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.[11]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

2. Agar Disk Diffusion Method [1][14]

-

Principle: This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[14]

-

Procedure:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plate under appropriate conditions.

-

The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

-

If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is related to the susceptibility of the microorganism to the compound.

-

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Substituted indole-2-carboxylates have also shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of neurotransmitter receptors and the mitigation of excitotoxicity.

Quantitative Neuroprotective Data

The neuroprotective activity of indole-2-carboxylates can be assessed by their binding affinity to specific receptors and their in vivo efficacy in animal models of neurological disorders.

| Compound ID | Target | In Vitro Assay | pKi | In Vivo Model | ED50 (mg/kg) |

| 8 | Glycine site of NMDA receptor | [³H]glycine binding | 8.5 | NMDA-induced convulsions (iv) | 0.06 |

| NMDA-induced convulsions (po) | 6 |

Experimental Protocols: Neuroprotective Assays

1. Radioligand Binding Assay [15]

-

Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.

-

Procedure:

-

Prepare cell membranes or tissue homogenates containing the receptor of interest (e.g., NMDA receptors from rat cerebral cortex).

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

2. In Vivo Model of NMDA-Induced Convulsions [15]

-

Principle: This animal model assesses the ability of a compound to protect against seizures induced by the administration of N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor.

-

Procedure:

-

Administer the test compound to mice via a specific route (e.g., intravenous or oral).

-

After a set period, administer a convulsive dose of NMDA.

-

Observe the animals for the onset and severity of seizures.

-

The ED50 (effective dose 50) is the dose of the compound that protects 50% of the animals from convulsions.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of certain indole-2-carboxylates are mediated by their interaction with the NMDA receptor.

Caption: Neuroprotection via NMDA receptor antagonism.

This guide highlights the significant and diverse biological activities of substituted indole-2-carboxylates. The modularity of the indole scaffold, combined with the versatility of the carboxylate group, provides a rich platform for the design and synthesis of novel therapeutic agents. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of compounds. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in translating these promising findings into clinically effective treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 15. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and electronic properties allow it to interact with a wide array of biological targets, making it a versatile building block in the design of novel therapeutics.[1][2] From natural products to synthetic pharmaceuticals, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the pivotal role of indole derivatives in drug discovery, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols central to their development.

Therapeutic Applications and Mechanisms of Action

Indole derivatives have been successfully developed into drugs for a wide range of diseases. Their therapeutic efficacy stems from their ability to modulate diverse biological pathways.

Anticancer Activity

Indole-based compounds represent a significant class of anticancer agents, with several FDA-approved drugs in clinical use.[4][5] Their mechanisms of action are varied and target key processes in cancer progression.

-

Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3]

-

Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K, Akt, mTOR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][6]

-

HDAC Inhibition: Some indole derivatives act as histone deacetylase (HDAC) inhibitors, altering gene expression to induce cell cycle arrest and apoptosis.[3]

-

Apoptosis Induction: Indole compounds can trigger programmed cell death through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have shown significant promise in this area.[7] Their mechanisms of action against bacteria and fungi include:

-

Inhibition of Biofilm Formation: Indole and its derivatives can interfere with bacterial communication systems (quorum sensing), preventing the formation of biofilms, which are critical for chronic infections and antibiotic resistance.

-

Disruption of Cell Membranes: Some indole compounds can compromise the integrity of microbial cell membranes, leading to cell death.

-

Enzyme Inhibition: Indole derivatives can target essential microbial enzymes, disrupting vital metabolic pathways.

Anti-inflammatory Activity

Indole-containing compounds, such as the well-known NSAID indomethacin, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3][8] Newer indole derivatives have been developed with improved selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10] Some indole derivatives also modulate the NF-κB signaling pathway, a key regulator of inflammation.[3]

Neuroprotective Activity

The indole scaffold is present in many endogenous neuromodulators, such as serotonin and melatonin, highlighting its importance in neuroscience.[11] Indole derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective mechanisms include:

-

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): By inhibiting these enzymes, indole derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[9]

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: Several indole derivatives have been shown to inhibit the aggregation of Aβ peptides into neurotoxic plaques, a hallmark of Alzheimer's disease.[12][13]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation play crucial roles in the pathogenesis of neurodegenerative diseases. Many indole derivatives possess potent antioxidant and anti-inflammatory properties that can protect neurons from damage.[14]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative indole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Class | Target Cell Line | Bioassay | IC50 (µM) | Reference |

| Indole-acrylamide derivative | Huh7 | Tubulin Polymerization | 5.0 | [3] |

| Pyrazolinyl-indole derivative | Leukemia | Growth Inhibition | <10 (78.76% inhibition) | [3] |

| Indole-curcumin derivative | HeLa | MTT Assay | 4 | [3] |

| Indole-thiazolidinedione-triazole | MCF-7 | MTT Assay | 3.18 | [3] |

| 1,3,4-Oxadiazole-indole derivative | MDA-MB-468 | ERα Inhibition | 10.56 | [3] |

| 2,5-disubstituted indole | A549 | Antiproliferative | 0.48 | [15] |

| Bis-indole derivative | A549 | Antiproliferative | 20 | [16] |

| Indole-functionalized betulin | A549 | Cytotoxicity | EC50 = 2.44-2.70 µg/mL | [6] |

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | Bioassay | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | MRSA | Broth microdilution | 6.25 | [7] |

| Indole-triazole derivative | B. subtilis | Broth microdilution | 3.125 | [7] |

| Halogenated indole derivative | S. aureus | Broth microdilution | 20-50 | [8] |

| Indole-triazole derivative | C. krusei | Broth microdilution | 3.125 | [7] |

Table 3: Anti-inflammatory Activity of Indole Derivatives

| Compound Class | Target | Bioassay | IC50 (µM) | Reference |

| N-1 and C-3 substituted indole | COX-2 | EIA | 0.32 | [10] |

| Indole derivative | COX-2 | EIA | 0.006 | [10] |

| 2-(4-(methylsulfonyl) phenyl) indole | COX-2 | In vitro COX inhibition | 0.11 | [9] |

| 1,3-Dihydro-2H-indolin-2-one derivative | COX-2 | In vitro COX inhibition | 2.35 | [5] |

| Indole derivative of ursolic acid | NO production | Griess Assay | 2.2 | [17] |

Table 4: Neuroprotective Activity of Indole Derivatives

| Compound Class | Target | Bioassay | IC50 / Activity | Reference |

| Indole-chalcone derivative | AChE | Ellman's method | 27.54 nM | [18] |

| Indole-chalcone derivative | BuChE | Ellman's method | 36.85 nM | [18] |

| Indole-chalcone derivative | Aβ1-42 aggregation | Thioflavin T assay | 2.50 µM | [18] |

| Indole derivative | MAO-A | Enzyme inhibition | 4.31 µM | [9] |

| Indole derivative | MAO-B | Enzyme inhibition | 2.62 µM | [9][17] |

| Azepino indole derivative | BChE | Ellman's method | 0.020 µM | [19] |

| Indole analog | MAO-B | Enzyme inhibition | 8.65 µM | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

-

Assay Setup: In a 96-well plate, add the indole derivative at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well and incubate the plate at 37°C.

-

Absorbance Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a plate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Compound Treatment: Treat the transfected cells with the indole derivative for a specified time.

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells using a lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of the compound on NF-κB activation.[20][21][22]

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils.[20][23][24]

-

Reagent Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer (e.g., PBS). Prepare a stock solution of Thioflavin T.[20]

-

Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with various concentrations of the indole derivative.[20]

-

ThT Addition: Add Thioflavin T solution to each well.[20]

-

Incubation: Incubate the plate at 37°C with shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.[24]

-

Data Analysis: Plot the fluorescence intensity versus time to monitor the kinetics of Aβ aggregation. Determine the inhibitory effect of the compound on fibril formation.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indole derivatives and representative experimental workflows.

Signaling Pathways

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Caption: Modulation of the NF-κB signaling pathway by indole derivatives.

Experimental and Logical Workflows

Caption: A typical workflow for indole derivative drug screening.

Caption: Structure-Activity Relationship (SAR) logic for indole derivatives.

Conclusion

The indole scaffold continues to be a highly productive starting point for the discovery of new drugs. Its chemical tractability and the ability of its derivatives to interact with a multitude of biological targets ensure its enduring importance in medicinal chemistry. The information presented in this guide highlights the diverse therapeutic potential of indole-based compounds and provides a foundational resource for researchers engaged in their design, synthesis, and biological evaluation. Future research will undoubtedly uncover new applications and mechanisms for this remarkable heterocyclic system, further solidifying its role in the development of next-generation therapeutics.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ten simple rules for designing graphical abstracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

An In-depth Technical Guide to Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and its application in the development of novel therapeutic agents, particularly in the field of oncology.

Core Compound Data

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 43142-76-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Appearance | Yellow to orange to tan or light brown powder or crystals | [2] |

| Melting Point | 167-168 °C (Solvent: Ethanol) | [2] |

| Boiling Point | 375 °C at 760 mmHg | [2] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data:

Due to the limited availability of published spectroscopic data for this compound in the reviewed literature, a complete set of experimental spectra is not available. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below. For comparative purposes, the ¹H NMR data for the precursor, ethyl 5-chloro-1H-indole-2-carboxylate, is provided.

Expected Spectroscopic Characteristics of this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm. Aromatic protons on the indole ring will appear as doublets and doublets of doublets between 7 and 8 ppm. The ethyl ester group will be represented by a quartet (OCH₂) and a triplet (CH₃). The NH proton of the indole will likely appear as a broad singlet at a high chemical shift.

-

¹³C NMR: The spectrum should display a signal for the aldehyde carbonyl carbon around 185-195 ppm and the ester carbonyl carbon around 160-170 ppm. Aromatic carbons will resonate in the 110-140 ppm region. The ethyl ester carbons will appear at approximately 60 ppm (OCH₂) and 14 ppm (CH₃).

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the aldehyde C=O stretch (around 1670-1690 cm⁻¹), the ester C=O stretch (around 1700-1720 cm⁻¹), and C-Cl stretching frequencies.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

¹H NMR Data for the Precursor, Ethyl 5-chloro-1H-indole-2-carboxylate:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.25 | br | 1H | NH |

| 7.65 | s | 1H | Ar-H |

| 7.35 | d, J = 8.8 Hz | 1H | Ar-H |

| 7.26 | d, J = 8.8 Hz | 1H | Ar-H |

| 7.15 | s | 1H | Ar-H |

| 4.43 | q, J = 7.2 Hz | 2H | OCH₂CH₃ |

| 1.45 | t, J = 7.2 Hz | 3H | OCH₂CH₃ |

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate. This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature between 60-90 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its aldehyde functionality allows for further modifications, such as reductive amination and Wittig reactions, to introduce diverse substituents.

Synthesis of Antiproliferative Agents

Derivatives of this compound have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the EGFR and BRAF pathways.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-(((phenethylamino)methyl)-1H-indole-2-carboxylate

This protocol is based on the reductive amination of the title compound with phenethylamine.

Materials:

-

This compound

-

Phenethylamine

-

Ethanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add phenethylamine (1.1 equivalents).

-

Heat the mixture to reflux and monitor the formation of the intermediate imine by TLC.

-

After imine formation is complete, cool the reaction mixture to room temperature.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Continue stirring at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired secondary amine.

Quantitative Data for Reductive Amination Products: